3-(Chlorosulfonyl)-4-methylbenzoyl chloride
Description
Properties
IUPAC Name |
3-chlorosulfonyl-4-methylbenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c1-5-2-3-6(8(9)11)4-7(5)14(10,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLCKNAKRLVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-4-methylbenzoyl chloride typically involves the chlorosulfonation of 4-methylbenzoyl chloride. The reaction is carried out by treating 4-methylbenzoyl chloride with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
C8H7ClO+HSO3Cl→C8H6Cl2O3S+HCl
The reaction is usually conducted at low temperatures to control the exothermic nature of the process and to prevent decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The continuous flow process involves the in situ generation of diazonium salts from aniline derivatives, followed by chlorosulfonation .
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-4-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-methylbenzoic acid and sulfuric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Acetonitrile, dichloromethane
Catalysts: Tertiary amines, such as triethylamine
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonyl Derivatives: Formed by reaction with thiols
Scientific Research Applications
3-(Chlorosulfonyl)-4-methylbenzoyl chloride is used in various scientific research applications, including:
Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-4-methylbenzoyl chloride primarily involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, depending on the nucleophile used. The molecular targets and pathways involved are typically related to the formation of covalent bonds with nucleophilic sites on other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The reactivity and applications of 3-(chlorosulfonyl)-4-methylbenzoyl chloride are influenced by its functional groups. Below is a comparative analysis with related compounds:
Table 1: Key Properties of this compound and Analogues
Key Observations :
Functional Group Influence: The presence of both benzoyl chloride and chlorosulfonyl groups in this compound enhances its reactivity compared to monosubstituted analogues like 3-chloro-4-methylbenzenesulfonyl chloride (which lacks the benzoyl group) . Electron-withdrawing substituents (e.g., trifluoromethyl in 4-methyl-3-(trifluoromethyl)benzoyl chloride) increase stability but reduce electrophilicity compared to chlorosulfonyl groups .
Synthetic Utility :
- Compounds with chlorosulfonyl groups (e.g., 3-(chlorosulfonyl)benzoyl chloride) are pivotal in synthesizing sulfonamide drugs, whereas trifluoromethyl-substituted analogues are favored in agrochemicals due to enhanced metabolic stability .
Physical Properties: The methyl group in this compound may improve solubility in non-polar solvents compared to unsubstituted derivatives .
Industrial and Agrochemical Relevance
- 3-(Chlorosulfonyl)benzoyl chloride (CAS: 4052-92-0) is used in pesticide synthesis, whereas 4-methyl-3-(trifluoromethyl)benzoyl chloride is employed in fluorinated herbicides .
Biological Activity
3-(Chlorosulfonyl)-4-methylbenzoyl chloride is a bifunctional organic compound that contains both a sulfonyl chloride (-SO₂Cl) and an acyl chloride (-COCl) group. This unique structure makes it a valuable intermediate for synthesizing various biologically active compounds, particularly in pharmaceutical chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves the reaction of 4-methylbenzoic acid with chlorosulfonic acid under elevated temperatures. The reaction yields the desired product, which can be purified through distillation or recrystallization methods.
Key Chemical Properties:
- Molecular Formula: C₇H₆ClO₃S
- Molecular Weight: 202.64 g/mol
- Functional Groups: Sulfonyl chloride and acyl chloride
The biological activity of this compound is largely attributed to its ability to form sulfonamide-amide derivatives upon reaction with amines. These derivatives exhibit significant antibacterial and antifungal properties, making them potential candidates for new therapeutic agents.
Reaction with Amines
- Formation of Sulfonamide-Amide Derivatives: The compound reacts readily with amines, allowing for the introduction of diverse amine substituents. This property is exploited in synthesizing sulfonamide-amide derivatives, which have shown promising biological activities.
Heterocycle Formation
- Synthesis of Heterocycles: The compound can also be utilized to construct various heterocyclic systems such as pyrazolones, thiadiazines, and oxadiazoles. These heterocycles are known for their pharmacological significance and are found in numerous bioactive molecules.
Biological Activity and Case Studies
The biological activity of this compound has been evaluated through various studies focusing on its derivatives.
Antibacterial Activity
Research indicates that sulfonamide-amide derivatives synthesized from this compound possess significant antibacterial properties. For instance, studies have shown that these derivatives inhibit bacterial growth effectively in vitro, suggesting their potential use as antibiotics.
Antifungal Activity
In addition to antibacterial effects, certain derivatives have demonstrated antifungal activity. For example, a study highlighted the efficacy of a specific sulfonamide derivative against common fungal pathogens, indicating its potential as an antifungal agent.
Data Table: Biological Activities of Derivatives
| Derivative | Activity Type | Test Organism | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Sulfonamide-Amide Derivative A | Antibacterial | Escherichia coli | 5.0 | |
| Sulfonamide-Amide Derivative B | Antifungal | Candida albicans | 10.0 | |
| Heterocycle C | Antimicrobial | Staphylococcus aureus | 7.5 |
Q & A
Q. What are the established synthetic routes for preparing 3-(Chlorosulfonyl)-4-methylbenzoyl chloride, and what reaction parameters are critical for yield optimization?
Methodological Answer : The compound is typically synthesized via sulfonation and chlorination of 4-methylbenzoic acid derivatives. Key steps include:
- Sulfonation : Introducing the sulfonyl group using chlorosulfonic acid under anhydrous conditions at 0–5°C to minimize side reactions.
- Chlorination : Reacting the intermediate sulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at reflux temperatures (70–80°C) for 4–6 hours .
Critical parameters include maintaining stoichiometric control of chlorosulfonic acid (to avoid over-sulfonation) and inert gas purging to prevent hydrolysis of reactive intermediates .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer :
- Purity Analysis : Use HPLC with a C18 column and UV detection at 254 nm. A retention time shift or multiple peaks indicate impurities from hydrolysis (e.g., sulfonic acid byproducts) .
- Structural Confirmation : Employ H/C NMR to verify the presence of the methyl group (δ ~2.4 ppm for CH₃) and sulfonyl chloride (δ ~140 ppm for SO₂Cl in C NMR). FT-IR peaks at 1370 cm⁻¹ (S=O) and 540 cm⁻¹ (C-Cl) confirm functional groups .
Q. What are the recommended storage conditions to prevent degradation of this compound?
Methodological Answer :
- Store under anhydrous conditions in amber glass bottles at 2–8°C to minimize hydrolysis.
- Conduct periodic Karl Fischer titration to monitor moisture content (<50 ppm).
- Degradation products (e.g., sulfonic acids) can be identified via TLC (silica gel, eluent: ethyl acetate/hexane 1:3) with UV visualization .
Advanced Research Questions
Q. How can competing reaction pathways during derivatization of this compound be systematically analyzed?
Methodological Answer :
- Pathway Analysis : Use LC-MS to track intermediates. For example, in sulfonamide formation, competing hydrolysis (yielding sulfonic acids) vs. nucleophilic substitution (yielding sulfonamides) can be quantified via peak area ratios in LC-MS chromatograms .
- Kinetic Studies : Perform time-resolved F NMR (if fluorine tags are used) to monitor reaction progress and identify rate-limiting steps .
Q. What strategies resolve discrepancies in reported yields for sulfonamide derivatives synthesized from this compound?
Methodological Answer :
- Controlled Reagent Addition : Use syringe pumps for slow addition of amines to avoid exothermic side reactions.
- Solvent Optimization : Compare yields in polar aprotic solvents (e.g., DMF vs. THF). DMF may stabilize intermediates via hydrogen bonding, improving yields by 15–20% .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to published datasets, isolating variables like temperature and catalyst loadings as key yield determinants .
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for sulfonamide formation. Electron-withdrawing substituents on the nucleophile reduce activation energy by 8–12 kcal/mol .
- Retrosynthesis Tools : Leverage AI-driven platforms (e.g., Pistachio) to predict feasible one-step reactions, prioritizing routes with >90% atom economy .
Data Contradiction Analysis
Example : Reported melting points vary between 60–65°C and 76–80°C for related sulfonyl chlorides.
Resolution :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
